molecular formula C10H8BrNO B1272746 4-(Bromomethyl)-5-phenyloxazole CAS No. 368869-94-7

4-(Bromomethyl)-5-phenyloxazole

Cat. No. B1272746
M. Wt: 238.08 g/mol
InChI Key: WHYSMAZUGYWNJN-UHFFFAOYSA-N
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Description

The compound "4-(Bromomethyl)-5-phenyloxazole" is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, and they are known for their utility in organic synthesis and potential pharmacological activities. The presence of a bromomethyl group suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, as the bromine atom is a good leaving group in nucleophilic substitution reactions.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. For instance, the paper titled "2-phenyl-4-bis(methylthio)methyleneoxazol-5-one: versatile template for diversity oriented synthesis of heterocycles" describes a versatile template for synthesizing novel heterocyclic scaffolds, which could potentially be adapted for the synthesis of "4-(Bromomethyl)-5-phenyloxazole". Although the exact synthesis of "4-(Bromomethyl)-5-phenyloxazole" is not detailed in the provided papers, the methodologies discussed could be relevant.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be characterized using various spectroscopic and computational techniques. For example, the paper "Synthesis, FT-IR investigation and computational study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole" reports on the use of FT-IR and computational methods to investigate the structure of a related brominated oxazole. These techniques could be applied to "4-(Bromomethyl)-5-phenyloxazole" to gain insights into its molecular geometry, electronic structure, and vibrational frequencies.

Chemical Reactions Analysis

Brominated oxazoles can participate in various chemical reactions due to the presence of the reactive bromomethyl group. The paper "Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles" discusses the regioselective metallation of a brominated compound, which could be analogous to reactions involving "4-(Bromomethyl)-5-phenyloxazole". The bromine atom can act as a good leaving group, allowing for nucleophilic substitution reactions that can lead to a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Bromomethyl)-5-phenyloxazole" can be inferred from studies on similar compounds. For instance, the paper "Experimental and theoretical characterization of the 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole" provides insights into the properties of a brominated benzoxazole, including its crystal structure, vibrational frequencies, and nonlinear optical (NLO) effects. These properties are crucial for understanding the behavior of the compound under different conditions and for predicting its reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(Bromomethyl)-5-phenyloxazole and its derivatives are key in the synthesis of various bioactive molecules. For instance, 2-(halomethyl)-4,5-diphenyloxazoles, including the bromomethyl variant, serve as reactive scaffolds for synthetic elaboration, especially in substituting reactions at the 2-position of oxazoles. This has implications in the concise synthesis of compounds like Oxaprozin (Patil & Luzzio, 2016).
  • In medicinal chemistry, derivatives like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have been synthesized and studied for antimicrobial properties. This research involves computational studies and structure optimization to enhance biological activity (Bhagyasree et al., 2013).

Biological and Pharmacological Applications

  • The molecular structure of 4-(Bromomethyl)-5-phenyloxazole derivatives plays a significant role in biological activities. For example, compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, including 4-(Bromomethyl)-5-phenyloxazole derivatives, show important antimicrobial activities. This is crucial for the development of new drugs with low toxicity and high efficiency (Ustabaş et al., 2020).
  • Quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which are structurally related to 4-(Bromomethyl)-5-phenyloxazole, reveal their potential in light-harvesting properties. Such studies are vital for designing novel inhibitor molecules of enzymes like Topoisomerase II, suggesting a role in drug discovery and photovoltaic applications (Mary et al., 2019).

Advanced Material and Sensor Applications

  • Fluorescent molecular probes involving derivatives of 4-(Bromomethyl)-5-phenyloxazole have been synthesized, showing strong solvent-dependent fluorescence. These compounds are used in developing ultra-sensitive fluorescent probes for studying biological events and processes, indicating their significance in bio-imaging and diagnostics (Diwu et al., 1997).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is considered hazardous . It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

While there is limited information on the future directions of “4-(Bromomethyl)-5-phenyloxazole”, research on similar compounds such as coumarins is ongoing, with a focus on their potential therapeutic applications .

properties

IUPAC Name

4-(bromomethyl)-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYSMAZUGYWNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379969
Record name 4-(bromomethyl)-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-5-phenyloxazole

CAS RN

368869-94-7
Record name 4-(Bromomethyl)-5-phenyloxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(bromomethyl)-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-5-phenyl-1,3-oxazole
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